molecular formula C21H20ClN3O2S B2426857 N-(5-chloro-2-methylphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 895109-24-7

N-(5-chloro-2-methylphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2426857
CAS No.: 895109-24-7
M. Wt: 413.92
InChI Key: UZFCSPKXLSGCEB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H20ClN3O2S and its molecular weight is 413.92. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c1-13-8-14(2)10-17(9-13)25-7-6-23-20(21(25)27)28-12-19(26)24-18-11-16(22)5-4-15(18)3/h4-11H,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFCSPKXLSGCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure combining a chloro-substituted aromatic ring with a dihydropyrazine moiety linked through a sulfanyl group. This structural arrangement is hypothesized to contribute to its biological activities.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of related structures have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

CompoundBacteria TestedMIC (mg/mL)MBC (mg/mL)
Compound AE. coli0.0040.008
Compound BS. aureus0.0150.030
Compound CP. aeruginosa0.0110.020

Note: MIC - Minimum Inhibitory Concentration; MBC - Minimum Bactericidal Concentration

These findings suggest that this compound may possess comparable or superior antibacterial activity compared to established antibiotics like ampicillin and streptomycin .

Antifungal Activity

In addition to antibacterial properties, related compounds have demonstrated antifungal activity against several fungal strains. The most potent compounds exhibited MIC values as low as 0.004 mg/mL against sensitive strains.

Table 2: Antifungal Activity of Related Compounds

CompoundFungi TestedMIC (mg/mL)
Compound DT. viride0.004
Compound EA. fumigatus0.030

These results indicate that the compound may be effective in treating fungal infections .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Mechanism of Action
The proposed mechanism involves the inhibition of the RAS/RAF/MEK/ERK signaling pathway, which is often mutated in various cancers . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies

  • Study on Antibacterial Efficacy : A study conducted on several derivatives showed that one particular derivative had an MIC of 0.004 mg/mL against Enterobacter cloacae, indicating strong antibacterial potential .
  • Antifungal Evaluation : Another research effort demonstrated that certain derivatives exhibited excellent antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains .

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